Hapalindole C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101968-71-2 |
|---|---|
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-[(1S,2R,3R,6S)-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)12-11-15(14(2)3)19(20(21)22-5)17-13-23-18-10-8-7-9-16(17)18/h6-10,13,15,19-20,23H,1-2,11-12H2,3-4H3/t15-,19+,20-,21+/m1/s1 |
InChI Key |
KGWATBYKCMCFLC-QAJUQPOASA-N |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
Canonical SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
Origin of Product |
United States |
Structural Characterization of Hapalindole C and Its Congeners
Structural Elucidation of Hapalindole C Derivatives (e.g., 12-epi-Hapalindole C, this compound Formamide)
The structural elucidation of this compound derivatives, such as 12-epi-Hapalindole C and this compound Formamide (B127407), relies heavily on comprehensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often complemented by other techniques like X-ray crystallography when suitable crystals can be obtained. nih.govnih.govnih.govnih.govuic.eduuni-halle.de
12-epi-Hapalindole C
12-epi-Hapalindole C is a structural isomer of this compound, differing in the stereochemistry at the C-12 position. chemrxiv.org Its structure has been determined through detailed spectroscopic analysis, including 1D and 2D NMR techniques such as 1H NMR, 13C NMR, COSY, HMQC, HMBC, and NOESY. nih.govchemrxiv.orgresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula, providing essential information about the elemental composition. nih.govnih.gov
Analysis of NMR data allows for the assignment of individual proton and carbon resonances to specific positions within the molecule. nih.govresearchgate.net Coupling constants observed in 1H NMR and correlations in COSY spectra help establish the connectivity between adjacent protons. nih.govresearchgate.net HMBC and HMQC experiments provide information about long-range carbon-proton correlations, aiding in the assembly of the molecular framework and the placement of substituents. nih.govresearchgate.net NOESY experiments are particularly valuable for determining the relative stereochemistry by identifying protons that are spatially close to each other. researchgate.netthieme-connect.com
For 12-epi-Hapalindole C, comparison of its NMR data with that of this compound and other related hapalindoles is often employed to identify the specific differences in chemical shifts and coupling patterns that indicate the epimerization at C-12. chemrxiv.org The absolute configuration of 12-epi-Hapalindole C has been assigned, sometimes by inference from the X-ray crystal structure of related compounds or through comparison of optical rotation values with known standards. nih.govrsc.org
This compound Formamide
This compound Formamide is a derivative of this compound where a formamide group is present, typically introduced through oxidation or as a result of synthetic procedures or even storage conditions. mdpi.comthieme-connect.com The structural elucidation of this compound Formamide follows a similar approach involving MS and NMR spectroscopy. uni-halle.dethieme-connect.com
The formation of formamide derivatives has been observed in both natural isolation and synthetic contexts, and their structural characterization is important for understanding the chemical diversity and potential transformations of hapalindoles. mdpi.comthieme-connect.com
Spectroscopic Data and Research Findings
Detailed spectroscopic data, including characteristic NMR chemical shifts (δ) and coupling constants (J), are fundamental to the structural elucidation process. Tables of this data are typically presented in research articles to support the assigned structures. nih.govresearchgate.netthieme-connect.com For example, 1H and 13C NMR data for various hapalindole derivatives, including chemical shifts and multiplicities, along with key HMBC and COSY correlations, are used to piece together the molecular structure. nih.govresearchgate.netthieme-connect.com The presence of specific signals, such as those for isonitrile groups (δC ~157-158 ppm) or characteristic patterns for vinyl and isopropylidene groups, are diagnostic for the hapalindole class of compounds. google.comnih.gov
Research findings often detail the isolation source (e.g., specific cyanobacterial strains), the extraction and purification methods used, and the sequence of spectroscopic experiments performed to arrive at the proposed structure. nih.govnih.govuni-halle.de Comparisons with previously reported data for known compounds are routinely made to confirm structural assignments and identify novel features. researchgate.netthieme-connect.com In some cases, chemical transformations or synthetic approaches are used to confirm or revise structural assignments. mdpi.comresearchgate.netrsc.org
Below are illustrative data tables summarizing typical spectroscopic information used in the structural elucidation of this compound derivatives, based on information from the search results. Note that specific values can vary depending on the solvent and spectrometer frequency used.
Table 1: Representative 1H NMR Spectroscopic Data for Hapalindole Derivatives
| Position | δH (multiplicity, J in Hz) | Key COSY Correlations |
| H-2 | (e.g., ~7.0-7.1, s) | |
| H-5,6,7,8 | (Aromatic protons, multiplets) | |
| H-10 | (e.g., ~3.6, m) | H-11, H-14 |
| H-11 | (e.g., ~4.0, m) | H-10, H-13 |
| H-13 | (e.g., ~4.2 or ~1.7, m or dd) | H-11, H-14 |
| H-14 | (e.g., ~2.1-2.3, m) | H-10, H-13, H-15 |
| H-15 | (e.g., ~3.0, m) | H-14, H-16 |
| H-17 (Me) | (e.g., ~1.5, s) | |
| H-18 (Me) | (e.g., ~1.0, s) | |
| H-21 | (Vinyl proton, dd) | H-22 |
| H-22 | (Vinyl protons, dd) | H-21 |
| N-H | (e.g., ~8.0-8.2, br s) | |
| Formamide N-H (if applicable) | (e.g., ~8.5-9.0, br s) |
Table 2: Representative 13C NMR Spectroscopic Data for Hapalindole Derivatives
| Position | δC (multiplicity) | Key HMBC Correlations |
| C-2 | (e.g., ~118-124, d) | |
| C-3 | (e.g., ~110-113, s) | |
| C-4 | (e.g., ~116-140, s or d) | |
| C-5,6,7,8,9 | (Aromatic carbons) | |
| C-10 | (e.g., ~34-37, t or d) | C-4, C-9, C-11, C-14, C-16 |
| C-11 | (e.g., ~60-68, d or s) | C-10, C-12, C-13, C-15 |
| C-12 | (e.g., ~40-50, d) | C-10, C-11, C-13, C-15, C-17, C-18, C-20 |
| C-13 | (e.g., ~20-63, t or d) | C-11, C-12, C-14, C-15 |
| C-14 | (e.g., ~31-38, t) | C-10, C-12, C-13, C-15 |
| C-15 | (e.g., ~43-50, d) | C-12, C-14, C-16, C-17, C-18 |
| C-16 | (e.g., ~36-38, s) | C-4, C-10, C-15, C-17, C-18 |
| C-17 (Me) | (e.g., ~24-32, q) | C-4, C-15, C-16 |
| C-18 (Me) | (e.g., ~24-32, q) | C-4, C-15, C-16 |
| C-20 (Isonitrile) | (e.g., ~157-158, s) | C-12 |
| C-21 (Vinyl) | (e.g., ~138-146, d) | C-12, C-22 |
| C-22 (Vinyl) | (e.g., ~113-116, t) | C-21 |
| Formamide C=O (if applicable) | (e.g., ~160-165, s) |
The elucidation of the structures of this compound derivatives is a critical step in understanding their biosynthesis, chemical properties, and potential biological activities. The detailed analysis of spectroscopic data provides the foundation for confirming the presence of the core hapalindole structure and identifying the specific modifications, such as epimerization or the addition of functional groups like the formamide moiety. nih.govresearchgate.netthieme-connect.com
Chemical Synthesis Methodologies for Hapalindole C and Analogues
Strategies for the Total Synthesis of Hapalindole-Type Alkaloids
The synthesis of hapalindole-type alkaloids often involves the formation of multiple rings and the precise control of stereochemistry. Several key strategies have been developed and refined over the years.
Early Synthetic Approaches and Bioinspired Cyclizations
Early synthetic efforts towards hapalindole-type alkaloids were often inspired by their proposed biosynthesis. Moore and co-workers proposed in 1994 that the biosynthesis of these alkaloids involves a cationic cyclization sequence to form the highly substituted cyclohexane (B81311) ring thieme-connect.com. This bioinspired hypothesis has guided the development of synthetic strategies thieme-connect.com.
One proposed biosynthetic pathway suggests that a tricyclic intermediate can undergo divergent cyclization pathways. One path involves a cyclization between C(4) of the indole (B1671886) and an isopropylidene unit, leading to the tetracyclic hapalindoles nih.gov. Another proposed path involves oxidation of tricyclic hapalindoles to a putative intermediate, which then undergoes acid-catalyzed cyclization to form more complex structures like welwitindolinone A nih.gov.
Inspired by these biosynthetic proposals, synthetic chemists have explored cationic cyclization reactions to construct the core ring systems thieme-connect.com.
Oxidative Cyclization Reactions (e.g., Oxidative Aza-Prins Cyclization)
Oxidative cyclization reactions have proven to be powerful tools in the synthesis of hapalindole-type alkaloids. A unified and bioinspired oxidative cyclization strategy has been employed in the total synthesis of several hapalindole-type natural products, including 12-epi-hapalindole Q isonitrile and hapalonamide H nih.govscribd.com.
Specifically, oxidative aza-Prins cyclization has been successfully implemented. For instance, subjection of a cyclization precursor to oxidative conditions under Lewis acid activation, such as with scandium(III) triflate, has been shown to yield hapalindole Q as a single isomer thieme-connect.com. This oxidative aza-Prins cyclization strategy has been applied to the synthesis of several naturally occurring alkaloids in this family thieme-connect.com.
The mechanism for the assembly of the hapalindole core has been elucidated, showing that a 3-geranyl cis-indole isonitrile intermediate undergoes a cascade of Cope rearrangement and aza-Prins reaction catalyzed by Stig cyclases nih.govnih.gov. This tandem catalysis provides an efficient route to the structural diversity of this family nih.gov.
Cascade Prins-type Cyclization Methodologies
Cascade Prins-type cyclization methodologies have emerged as efficient strategies for constructing the complex scaffolds of hapalindole-type alkaloids in a single step researchgate.netnih.govacs.org. A stereoselective, redox-neutral, Brønsted acid-catalyzed cascade Prins-type cyclization between an indole and an aldehyde has been developed to access diverse indole terpenoid scaffolds nih.govacs.org. This method allows for the stereodivergent total synthesis of several hapalindole-type alkaloids researchgate.netnih.govacs.org.
Key transformations in these cascade sequences can include allylation followed by a p-toluenesulfonic acid mediated deprotection-cyclization cascade nih.govacs.org. This approach allows for the incorporation of several key functionalities with good yields and diastereoselectivities researchgate.netresearcher.life.
Recently, a Cope/Prins/Friedel-Crafts cascade inspired by the biosynthesis has been developed for the synthesis of ambiguine (B12290726) P, a pentacyclic hapalindole-type natural product acs.org. This cascade strategically commences with a tricyclic indolenine derivative acs.org.
Direct Indole Coupling Strategies
Direct indole coupling strategies have been developed to provide efficient and scalable access to members of the hapalindole family nih.govresearchgate.netscribd.com. This approach has been used in the total synthesis of several hapalindole-type natural products, including hapalindole Q and 12-epi-hapalindole D nih.govresearchgate.net.
A direct oxidative coupling reaction between carbonyl groups and indoles has been employed in the total synthesis of highly functionalized natural products like hapalindole and welwitindolinone jst.go.jp. This strategy contributes to the conciseness and practicality of the synthesis of these indole alkaloids jst.go.jp. The oxidative indole-enolate coupling is a key disconnection in forming the core of various structural types within the hapalindole family nih.gov. Treatment of enolates with indole anion followed by a single-electron oxidant allows for single-step access to heterocyclic structures that are challenging to synthesize otherwise nih.gov.
Catalytic Asymmetric Hydrogenation for Chiral Core Construction
Given the prevalence of chirality in hapalindole-type alkaloids, strategies employing catalytic asymmetric hydrogenation have been developed to construct the chiral core structure in an enantioselective manner researchgate.netrsc.orgsemanticscholar.orgnih.gov. A divergent enantioselective approach to hapalindole-type alkaloids features a ruthenium-catalyzed asymmetric hydrogenation of a ketone via dynamic kinetic resolution (DKR) researchgate.netrsc.orgsemanticscholar.orgnih.gov. This method allows for the construction of the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton, a core structure present in various hapalindole-type alkaloids researchgate.netrsc.orgsemanticscholar.orgnih.gov.
This approach has been successfully applied to the enantioselective synthesis of several hapalindole alkaloids, including (+)-hapalindole Q, (-)-12-epi-hapalindole Q isonitrile, and (-)-hapalindole D rsc.orgsemanticscholar.orgresearchgate.net.
| Compound | Number of Steps | Overall Yield (%) |
| (+)-Hapalindole Q | 13 | 5.9 |
| (-)-12-epi-Hapalindole Q isonitrile | 15 | 5.5 |
| (-)-Hapalindole D | 14 | 2.3 |
| (+)-12-epi-Fischerindole U isothiocyanate | 14 | 3.0 |
*Data derived from a divergent enantioselective synthesis approach using catalytic asymmetric hydrogenation rsc.orgsemanticscholar.org.
Formal [4+3] Cycloaddition Reactions in Polycyclic Framework Assembly
Formal [4+3] cycloaddition reactions have been explored as a strategy for assembling the polycyclic framework of hapalindole-type alkaloids, particularly those containing a seven-membered ring, such as the ambiguines nsf.gov. This approach can be used to construct the cyclohepta[b]indole motif, which is the signature core of certain ambiguine alkaloids nsf.govacs.orgacs.org.
A key step in this strategy involves the formal [4+3] cycloaddition reaction between an indole-stabilized tertiary carbocation and a suitably functionalized diene nsf.gov. This reaction can rapidly assemble the pentacyclic framework found in complex ambiguines like ambiguine P nsf.gov. Model studies have demonstrated the feasibility of this key cycloaddition reaction, showing good yields with various dienes nsf.govacs.org. Dearomative [4+3] cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations have also been reported to furnish cyclohepta[b]indoles acs.org.
Enantioselective Synthesis of Hapalindole Congeners
Enantioselective synthesis is crucial for producing biologically active natural products, as different enantiomers can exhibit distinct pharmacological profiles. Significant efforts have been directed towards the enantioselective synthesis of hapalindole congeners. Approaches have included catalytic asymmetric hydrogenation to establish chiral centers within the core structure. For instance, a divergent enantioselective synthesis of hapalindole-type alkaloids utilized a ruthenium-catalyzed asymmetric hydrogenation of a ketone, employing dynamic kinetic resolution (DKR) to construct the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton. This strategy allowed for the synthesis of several hapalindole alkaloids in an enantioselective manner rsc.org.
Another strategy involves Lewis acid catalyzed Friedel-Crafts reactions of indoles with cyclic allylic alcohols, which can proceed with high regio- and diastereoselectivity, contributing to the enantiospecific synthesis of these complex molecules researchgate.net. The development of enantiospecific total syntheses of various hapalindole-type natural products, including hapalindole Q and 12-epi-hapalindole U, has been reported, often leveraging key steps like oxidative indole–enolate coupling nih.govacs.orgresearchgate.netscribd.com.
Biomimetic approaches have also been explored for enantioselective synthesis. Inspired by proposed biosynthetic pathways involving cationic cyclization sequences, researchers have successfully implemented similar strategies in the laboratory to access several hapalindole-type natural products with control over stereochemistry thieme-connect.comthieme-connect.com.
Development of Protecting Group-Free Synthetic Protocols
Significant progress has been made in achieving PGF total syntheses of hapalindole alkaloids. Baran and coworkers reported a practical, scalable, and protecting-group-free total synthesis of (−)-hapalindole U, featuring an oxidative indole–enolate coupling as a key step nih.gov. This approach demonstrated that complex molecular architectures could be accessed in fewer steps compared to routes employing protecting groups nih.govu-tokyo.ac.jp. The success of PGF synthesis hinges on the development of highly chemoselective reactions and sophisticated synthetic planning that allows for the late-stage introduction of reactive functional groups researchgate.net.
The concept of "redox economy" is closely related to PGF synthesis, emphasizing the minimization of superfluous redox manipulations throughout the synthetic route, with the oxidation state of intermediates steadily increasing acs.orgresearchgate.netresearchgate.net. This approach contributes to more efficient and concise syntheses.
Overcoming Synthetic Challenges in Complex Hapalindole Alkaloid Assembly
The synthesis of complex hapalindole alkaloids presents numerous synthetic challenges due to their intricate polycyclic structures, multiple stereocenters, and the presence of reactive functional groups such as isonitriles and isothiocyanates nih.govuchicago.edunih.gov.
One significant challenge lies in the construction of the core tetracyclic or even pentacyclic ring systems found in many hapalindole analogues, such as the ambiguines uchicago.edunsf.gov. Strategies involving cycloaddition reactions, such as the [4+3] cycloaddition, have been explored to rapidly assemble these frameworks uchicago.edunsf.gov. However, the feasibility and efficiency of such reactions can be dependent on the specific substitution patterns and the careful selection of reaction conditions uchicago.edu.
Introducing specific functional groups with precise regio- and stereocontrol is another challenge. For example, the generation of aliphatic carbon–halogen bonds, which are present in some hapalindole-type alkaloids like chlorinated ambiguines, requires highly selective methods for functionalizing inert sp³-carbon centers uchicago.edumdpi.com.
Chemoselectivity is paramount, especially in PGF synthesis, where multiple reactive functional groups are present simultaneously researchgate.net. Designing reactions that selectively transform one functional group without affecting others is critical. For instance, challenges have been encountered in selectively functionalizing enamides or performing nucleophilic additions at specific carbons in the presence of other reactive sites researchgate.net.
The inherent reactivity of certain intermediates, such as indolyne species used in some cyclization strategies, can lead to competing side reactions and lower yields organic-chemistry.org. Overcoming these challenges requires careful optimization of reaction conditions and the development of novel methodologies.
Furthermore, the structural diversity within the hapalindole family, arising from variations in cyclization patterns, prenylation positions, and late-stage tailoring reactions, necessitates the development of versatile synthetic strategies that can be adapted to access different congeners from common intermediates nih.govnih.govnsf.gov.
The synthesis of key building blocks with the correct stereochemistry can also be challenging. For example, the preparation of functionalized cyclohexanone (B45756) derivatives, which serve as common units in the synthesis of numerous hapalindole family members, can require multi-step routes uchicago.edu.
Despite these challenges, ongoing research continues to yield innovative synthetic strategies and methodologies, enabling the total synthesis of increasingly complex hapalindole alkaloids and their analogues.
Structure Activity Relationship Sar Studies and Synthetic Analog Development
Correlating Structural Features with Biological Activity
Investigations into the SAR of hapalindole-type alkaloids, including hapalindole C, have highlighted the importance of several structural components for their observed bioactivities.
Critical Role of the Isonitrile Functional Group
The isonitrile functional group is a characteristic feature of many hapalindole-type alkaloids, including this compound. annualreviews.orgpitt.edumdpi.comillinois.edu This moiety is often implicated as a "warhead" or a key functional group driving the biological activity of these compounds, particularly in their antibiotic effects. rsc.org While the isonitrile group is prevalent, some related compounds feature isothiocyanate or nitrile groups at the corresponding position, contributing to the structural diversity within the family. nih.govmdpi.com Studies on ambiguine (B12290726) isonitriles, structurally related to hapalindoles, also demonstrate comparable bioactivity, suggesting the importance of the isonitrile group or its bioisosteres in their mechanism of action. researchgate.net
Influence of Halogenation (e.g., Chlorine at C-13)
Halogenation, such as the presence of a chlorine atom at position C-13, is another structural variation observed in some hapalindole-type alkaloids. mdpi.com While the introduction of a halogen can be a strategy to tune antibiotic uptake and potency, studies have shown that the presence or absence of a chlorine atom at C-13 generally does not have a significant effect on the antibacterial activity of hapalindole-type alkaloids, including related ambiguines. mdpi.comrsc.org For instance, both chlorinated and non-chlorinated congeners like hapalindole A and J have displayed similar antimicrobial activity. mdpi.com This suggests that for certain biological activities, the core scaffold and other functional groups might play a more dominant role than halogenation at specific positions like C-13.
Significance of Stereochemical Configuration
Stereochemistry plays a significant role in the biological activity and biosynthesis of hapalindole-type alkaloids. nih.govpitt.edunih.gov The hapalindole core structure contains multiple stereocenters, typically at positions C-10, C-11, C-12, and C-15, leading to a variety of stereoisomers. nih.govnih.gov The relative stereochemical diversity across C-10, C-11, and C-12 is often conserved within metabolites from the same cyanobacterial species but can differ between species. pitt.edu For example, comparable antimicrobial activity has been reported for 12-epi-hapalindoles, indicating that epimerization at C-12 may not drastically alter certain bioactivities. mdpi.com The stereospecific formation of the polycyclic core is controlled by Stig cyclases, which catalyze a cascade of reactions including a Cope rearrangement, cyclization, and electrophilic aromatic substitution, establishing the stereochemistry at these centers. nih.govosti.gov
Importance of the Hapalindole Core Scaffold (e.g., in YAP1 binding)
Recent research has highlighted the critical role of the hapalindole core scaffold in mediating specific biological interactions, independent of certain peripheral functional groups. For example, studies on hapalindole Q have shown that the hapalindole Q scaffold is essential for binding to and promoting the degradation of Yes-associated protein 1 (YAP1), a key effector in the Hippo signaling pathway. researchgate.netresearchgate.netchemsoc.org.cnnih.govnih.gov This binding to YAP1 occurs via chaperone-mediated autophagy and disrupts autophagosome-lysosome fusion. chemsoc.org.cnnih.govnih.gov Importantly, preliminary SAR studies indicated that the isothiocyanate group in hapalindole Q was not critical for this YAP1 binding and degradation activity, underscoring the significance of the core scaffold. researchgate.netresearchgate.netchemsoc.org.cnnih.govnih.gov This suggests that the polycyclic framework of hapalindoles provides a crucial molecular scaffold for targeting specific proteins like YAP1. researchgate.netchemsoc.org.cnnih.govnih.gov
Rational Design and Synthesis of this compound Analogues
The understanding gained from SAR studies informs the rational design and synthesis of this compound analogs. Synthetic efforts aim to create derivatives with potentially improved potency, altered target specificity, or enhanced pharmacological properties. General synthetic routes to tri- and tetracyclic hapalindoles, including those related to this compound, often involve coupling functionalized indole (B1671886) derivatives with cyclohexanone (B45756) derivatives to form a tricyclic intermediate, followed by tailoring reactions. nih.gov
Biocatalytic Diversification and Protein Engineering for Novel Scaffolds
Biocatalysis and protein engineering offer powerful approaches for generating structural diversity within the hapalindole family and developing novel scaffolds. The enzymes involved in the biosynthesis of hapalindole-type alkaloids, such as the indolyl vinyl isonitrile synthases (AmbI1-3, WelI1-3) and Stig cyclases (FamC1, FamC2, FamC3, FamC4, HpiC1, FimC5), exhibit substrate promiscuity and catalytic versatility. nih.govannualreviews.orgpitt.edursc.orgnih.govosti.govacs.orgresearchgate.netnih.govescholarship.org
Enzymatic investigations have shown that indolyl vinyl isonitrile synthases can accept halogenated L-tryptophan substrates, leading to the formation of halogenated isonitriles, which are precursors to hapalindole analogs. annualreviews.orgpitt.edursc.org This enzymatic flexibility allows for the incorporation of unnatural functionalities early in the biosynthetic pathway. annualreviews.orgrsc.org
Stig cyclases catalyze the formation of the core polycyclic system through a cascade of reactions. nih.govosti.gov The versatility of Fam prenyltransferase and Stig cyclases has been demonstrated in the core structural diversification of hapalindole and fischerindole natural products. nih.govacs.orgresearchgate.netnih.govescholarship.org By using synthetic cis-indole isonitrile subunit derivatives and employing protein engineering alongside computational analysis, researchers have utilized cascade biocatalysis to generate a range of derivatives and gain insights into the basis for substrate flexibility. acs.orgresearchgate.netnih.govescholarship.org This includes the formation of tricyclic 12-epi-hapalindole C derivatives catalyzed by enzymes like FamC1. escholarship.org Directed evolution of enzymes like Fe(II)-dependent halogenases has also enabled regiocomplementary C-H functionalization of non-natural hapalindoles, providing access to chlorinated derivatives for SAR studies. researchgate.netchemrxiv.org These biocatalytic approaches offer sustainable routes to structurally diverse hapalindole analogs, accelerating their exploration in various applications. researchgate.netchemrxiv.org
Chemoenzymatic Approaches for Enhanced Biological Profiles
Chemoenzymatic approaches combine the power of chemical synthesis with the selectivity and efficiency of enzymes to produce natural products and their analogs. umich.edumdpi.com This strategy is particularly valuable for complex molecules like hapalindoles, where traditional chemical synthesis can be challenging and lengthy. nih.govumich.edu
The biosynthesis of hapalindole-type alkaloids involves a series of enzymatic steps, including prenylation catalyzed by prenyltransferases and cyclization mediated by cyclases. researchgate.netresearchgate.netnih.govumich.edubeilstein-journals.organnualreviews.org Understanding these biosynthetic pathways has opened avenues for chemoenzymatic synthesis. By utilizing isolated enzymes or engineered biosynthetic pathways, researchers can synthesize natural hapalindoles and unnatural derivatives. nih.govumich.edunih.gov
Chemoenzymatic methods allow for the introduction of structural diversity at specific positions of the hapalindole core or its precursors. nih.gov This targeted diversification can lead to analogs with enhanced biological profiles, such as improved potency, altered selectivity, or better pharmacokinetic properties. umich.edu
Studies have demonstrated the use of prenyltransferases and cyclases from hapalindole biosynthetic pathways to generate unnatural hapalindole-type metabolites. nih.govumich.edu For instance, specific cyclases have been shown to accept unnatural indole isonitrile derivatives, leading to the formation of novel polycyclic structures, including tricyclic 12-epi-hapalindole C derivatives. nih.gov
This approach facilitates the generation of a diverse library of compounds that may not be easily accessible through purely chemical synthesis, providing valuable material for SAR studies and the identification of analogs with superior biological activities. nih.govumich.edu
Generation of Halogenated Analogues and Lipophilicity Modulation
Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological properties of compounds, including their lipophilicity, binding affinity, and metabolic stability. researchgate.netuchicago.edu Halogenated natural products are found in nature, and enzymes called halogenases are responsible for introducing halogen atoms into these molecules during biosynthesis. researchgate.netnih.govuni-halle.de
Hapalindole-type alkaloids, including some congeners of this compound, are known to be halogenated. nih.govuni-halle.denih.gov The presence of chlorine or bromine atoms at specific positions on the hapalindole scaffold can significantly influence their biological activities. uni-halle.de
The generation of halogenated analogues of this compound can be achieved through both chemical and enzymatic methods. Chemical halogenation can be challenging to control site-selectivity, especially in complex molecules. researchgate.netuchicago.edu Enzymatic halogenation, utilizing isolated halogenases or engineered biosynthetic pathways, offers a more precise approach to introduce halogens at specific positions. researchgate.netnih.gov
Modulating lipophilicity through halogenation can impact how readily a compound crosses cell membranes and interacts with biological targets. researchgate.netuchicago.edu Introducing halogens, particularly chlorine or bromine, generally increases the lipophilicity of a molecule. This can be beneficial for improving cellular uptake and efficacy against intracellular targets.
Research on halogenated hapalindoles has indicated that the position and type of halogen can influence their activity against various pathogens and cancer cell lines. nih.govuni-halle.de For example, chlorinated hapalindoles have been isolated and characterized for their biological properties. uni-halle.denih.gov
By synthesizing or biosynthesizing halogenated analogues of this compound with varying degrees and positions of halogenation, researchers can systematically investigate the impact of these modifications on its biological profile and lipophilicity, guiding the development of improved therapeutic candidates.
Interactive Data Tables
Table 1: Selected Hapalindoles and Reported Activities
| Compound Name | Source Organism | Reported Activities |
| Hapalindole A | Hapalosiphon fontinalis, Fischerella muscicola mathewsopenaccess.commathewsopenaccess.comacs.orgnih.gov | Antibacterial, Antifungal, Cytotoxic, Immunomodulatory mathewsopenaccess.commathewsopenaccess.comnih.govfrontiersin.orguni-halle.de |
| This compound | Hapalosiphon fontinalis mathewsopenaccess.commathewsopenaccess.comacs.org | Antibacterial, Antifungal, Cytotoxic mathewsopenaccess.commathewsopenaccess.comnih.gov |
| 12-epi-Hapalindole C isonitrile | Fischerella sp. mathewsopenaccess.com | Insecticidal mathewsopenaccess.com |
| Hapalindole E | Hapalosiphon fontinalis mathewsopenaccess.commathewsopenaccess.comacs.org | Antibacterial, Antifungal mathewsopenaccess.commathewsopenaccess.com |
| 12-epi-Hapalindole E isonitrile | Fischerella sp. mathewsopenaccess.comresearchgate.netacs.org | Insecticidal, Antibacterial, Antifungal, Antimycobacterial mathewsopenaccess.comresearchgate.netbeilstein-journals.org |
| Hapalindole H | Hapalosiphon fontinalis, Westiellopsis sp. mathewsopenaccess.commathewsopenaccess.com | Antibacterial, Antifungal, Antituberculic, Cytotoxic, NF-κB inhibition mathewsopenaccess.commathewsopenaccess.comnih.govresearchgate.net |
| Hapalindole J | Hapalosiphon fontinalis mathewsopenaccess.commathewsopenaccess.com | Antibacterial, Antifungal, Cytotoxic mathewsopenaccess.commathewsopenaccess.comnih.gov |
| Hapalindole L | Hapalosiphon fontinalis, Fischerella ATCC 43239 mathewsopenaccess.commathewsopenaccess.com | Antibacterial, Antifungal, Insecticidal mathewsopenaccess.commathewsopenaccess.com |
| Hapalindole M | Hapalosiphon fontinalis mathewsopenaccess.commathewsopenaccess.com | Antibacterial, Antifungal mathewsopenaccess.commathewsopenaccess.com |
| Hapalindole Q | Hapalosiphon fontinalis mathewsopenaccess.commathewsopenaccess.com | Antibacterial, Antifungal, Autophagosome-lysosome fusion suppressor mathewsopenaccess.commathewsopenaccess.compnas.org |
| Hapalindole U | Hapalosiphon fontinalis mathewsopenaccess.commathewsopenaccess.com | Antibacterial, Antifungal mathewsopenaccess.commathewsopenaccess.com |
| Deschlorohapalindole I | Westiellopsis sp., Fischerella muscicola mathewsopenaccess.commathewsopenaccess.com | Cytotoxic mathewsopenaccess.commathewsopenaccess.com |
| Hapalindole X | Westiellopsis sp., Fischerella muscicola mathewsopenaccess.commathewsopenaccess.com | Cytotoxic, Activity against M. tuberculosis and C. albicans mathewsopenaccess.commathewsopenaccess.com |
Table 2: Predicted XLogP for Selected Hapalindoles
| Compound Name | Predicted XLogP (PubChem) |
| 12-epi-Hapalindole C | 5.5 nih.gov |
| Hapalindole m | 6.8 uni.lu |
| Hapalindole A | 5.2 nih.gov |
Note: Predicted XLogP values are theoretical and can vary depending on the calculation method.
Perspectives and Future Directions in Hapalindole C Research
Advancements in Biosynthetic Engineering for Enhanced Hapalindole Production and Diversification
The biosynthesis of hapalindole-type alkaloids is a complex process that has recently begun to be elucidated nih.govrsc.org. The core structure is derived from L-tryptophan, which is converted to a cis-indole isonitrile precursor and then prenylated with geranyl pyrophosphate nih.govacs.org. A key step involves Stig cyclases, which catalyze a three-step process including a Cope rearrangement, 6-exo-trig cyclization, and electrophilic aromatic substitution to form the polycyclic core nih.govacs.orgresearchgate.netnih.gov. Late-stage tailoring reactions, mediated by various enzymes such as oxygenases and halogenases, contribute to the structural diversity observed in this class of compounds nih.govacs.orgnih.gov.
Advancements in biosynthetic engineering aim to enhance the production of hapalindoles and create novel analogs. One approach involves the expression of minimal sets of biosynthetic genes in heterologous hosts, such as the fast-growing cyanobacterium Synechococcus elongatus UTEX 2973 nih.gov. By reconstructing core biosynthetic genes into synthetic operons, researchers have achieved controllable production of indole-isonitrile intermediates and specific hapalindoles, such as hapalindole H and 12-epi-hapalindole U nih.gov. Titers ranging from 0.75 to 3 mg/L have been reported in engineered Synechococcus strains nih.gov.
Further research is exploring the promiscuity of enzymes in the biosynthetic pathway, particularly the indolyl vinyl isonitrile synthases and prenyltransferases, to incorporate unnatural substrates and generate diversified structures ias.ac.inannualreviews.orgrsc.org. Protein engineering of cyclases is also being investigated to control the stereochemistry of the resulting products and generate a wider range of analogs researchgate.netnih.govnih.gov. These efforts in biosynthetic engineering provide a promising route for scalable production and structural diversification of hapalindoles, overcoming limitations associated with isolation from native producers nih.gov.
Development of Novel Synthetic Methodologies for Hapalindole C and its Congeners
The structural complexity of hapalindole-type alkaloids has made them attractive targets for total synthesis nih.govresearchgate.netthieme-connect.com. Numerous synthetic strategies have been developed over the years, often employing creative approaches to construct the characteristic polycyclic ring system and incorporate the unique functional groups nih.govresearchgate.netthieme-connect.com.
Recent advancements in synthetic methodologies focus on developing more efficient, stereoselective, and protecting-group-free routes to access hapalindoles and their congeners pnas.orgresearchgate.netscribd.comacs.org. Biomimetic approaches, inspired by the proposed biosynthetic pathways, have also been explored thieme-connect.comresearchgate.net. For instance, Prins-type cyclization strategies have been successfully applied to construct the core scaffold pnas.orgresearchgate.netacs.org. Some methods involve the direct coupling of indoles with carbonyl compounds for scalable synthesis pnas.org.
Specific examples of synthetic efforts include the total synthesis of chlorinated hapalindoles like this compound, A, and G, utilizing strategies such as electrophilic aromatic substitution, cycloaddition, and Ritter reactions nih.gov. Stereodivergent total syntheses have also been achieved through methods like cascade Prins-type cyclization, allowing access to various hapalindole-type alkaloids researchgate.netacs.org. The development of novel C-H functionalization strategies is also contributing to more rapid and efficient routes for constructing the heterocyclic core of natural products, including indole (B1671886) alkaloids nsf.gov. These ongoing efforts in synthetic chemistry are crucial for providing access to sufficient quantities of this compound and its analogs for biological evaluation and further research researchgate.net.
Elucidation of Additional Biological Targets and Mechanisms of Action
Hapalindoles exhibit a broad spectrum of biological activities, but the precise molecular targets and mechanisms of action for many of these effects are still being investigated mdpi.comthieme-connect.comthieme-connect.com. While some studies have suggested potential mechanisms, such as inhibition of RNA polymerase for antibacterial activity or modulation of sodium channels for insecticidal effects, the underlying mechanisms for other activities, including cytotoxicity and immunomodulatory effects, remain less understood mdpi.comresearchgate.netthieme-connect.comthieme-connect.com.
Recent research has begun to shed light on additional biological targets. For example, hapalindole Q has been shown to suppress autophagosome-lysosome fusion by promoting YAP1 degradation via chaperone-mediated autophagy pnas.org. This discovery identifies YAP1 as a novel target for this class of compounds and suggests their potential as autophagy regulators pnas.org.
Further research is needed to comprehensively elucidate the biological targets and mechanisms of action for this compound and its many congeners. This involves employing a combination of biochemical, cellular, and molecular techniques. Identifying the specific proteins or pathways that interact with hapalindoles is crucial for understanding their pharmacological profiles and for the rational design of more potent and selective analogs rsc.org. Studies are also needed to differentiate between desired therapeutic effects and potential toxicities, particularly concerning neurotoxic effects observed for some hapalindoles researchgate.netthieme-connect.comthieme-connect.com.
Integration of Computational Approaches in Structure-Based Drug Discovery and Mechanism Prediction
Computational approaches are increasingly playing a vital role in modern drug discovery and are expected to significantly impact research on this compound and related compounds frontiersin.orgnih.govmdpi.comsilicos-it.be. These methods can complement experimental studies by providing insights into structure-activity relationships, predicting biological targets, and guiding the design of novel analogs rsc.orgfrontiersin.orgnih.gov.
Structure-based drug design (SBDD) approaches, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound and its analogs interact with potential protein targets at the molecular level frontiersin.orgnih.govmdpi.com. This requires knowledge or prediction of the 3D structure of the target protein, which can be obtained experimentally or through comparative modeling nih.gov. By analyzing the binding poses and affinities, computational methods can help prioritize compounds for synthesis and biological testing nih.gov.
Computational methods can also assist in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are crucial for assessing the drug-likeness of hapalindole analogs frontiersin.orgnih.gov. Machine learning and deep learning techniques are being developed to predict these properties and potential activities frontiersin.orgsilicos-it.be.
Furthermore, computational approaches can be integrated with biosynthetic and synthetic studies. For example, computational analysis has been used to gain insights into the substrate flexibility of enzymes in the biosynthetic pathway, aiding in the design of biocatalytic routes for diversification acs.orgresearchgate.net. In silico studies, including molecular docking, are also being applied to screen hapalindole compounds against various biological targets, such as viral proteins mdpi.commendeley.com. The integration of experimental and computational approaches is expected to accelerate the discovery and development of hapalindole-based therapeutics rsc.org.
Q & A
Q. What analytical techniques are essential for identifying and characterizing Hapalindole C in natural extracts?
To confirm the identity of this compound, researchers use a combination of high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For example, NOESY correlations and specific rotation values are critical for assigning absolute configurations . Chromatographic methods like HPLC-MS are employed to detect natural analogs and rule out isolation artifacts (e.g., formamide derivatives formed during storage) .
Q. How is this compound isolated from cyanobacterial sources, and what challenges arise during purification?
this compound is typically extracted from cyanobacteria such as Hapalosiphon spp. using organic solvents (e.g., methanol or chloroform), followed by fractionation via column chromatography. Challenges include low natural abundance and structural instability, particularly under acidic conditions, which may generate artifacts like formamide derivatives. Fresh extracts must be analyzed immediately to confirm natural occurrence .
Q. What in vitro assays are used to evaluate the bioactivity of this compound?
Common assays include T-cell proliferation inhibition studies, where IC50 values are calculated using dose-response curves. For example, Hapalindole A (a structural analog) showed an IC50 of 1.56 µM, while formamide derivatives exhibited reduced activity, highlighting the importance of the isonitrile functional group . Cytotoxicity is assessed via apoptosis assays (e.g., Annexin V staining) to distinguish antiproliferative effects from direct cell death .
Advanced Research Questions
How do enzymatic mechanisms contribute to this compound biosynthesis, and what unresolved questions persist?
this compound biosynthesis involves a Cope rearrangement and 6-endo cyclization catalyzed by the FamD2-FamC1 enzyme complex. FamD2 acts as an aromatic prenyltransferase, while FamC1 facilitates cyclization via electrophilic aromatic substitution . Open questions include the regulatory interplay between FamD1 and FamD2 isoforms and the role of geranyl pyrophosphate as a substrate in branching pathways for ambiguanine derivatives .
Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR)?
SAR studies require systematic modification of functional groups (e.g., replacing the isonitrile with formamide or altering chlorination patterns) followed by bioactivity testing. Computational modeling (e.g., molecular docking) can predict interactions with biological targets like immunomodulatory receptors. For example, hapalindole J-formamide (non-chlorinated) showed reduced T-cell inhibition compared to chlorinated variants, emphasizing the role of halogenation in bioactivity .
Q. What methodological strategies address contradictions in reported bioactivity data for this compound?
Discrepancies often arise from differences in sample purity, assay conditions (e.g., cell line variability), or statistical thresholds. Researchers should:
- Validate compound purity using HPLC-MS and NMR.
- Standardize assay protocols (e.g., cell density, incubation time).
- Apply rigorous statistical criteria (e.g., p-values <0.05 with Bonferroni correction for multiple comparisons) . For instance, antiproliferative effects may be misinterpreted if cytotoxicity assays are not performed in parallel .
Q. How can synthetic biology approaches improve the yield of this compound for research applications?
Heterologous expression of the fam gene cluster in model organisms (e.g., E. coli or S. cerevisiae) enables scalable production. Optimization includes codon-usage adaptation of cyanobacterial genes and metabolic engineering to enhance geranyl pyrophosphate precursor availability . Challenges include enzyme solubility and post-translational modifications required for FamC1 activity .
Data Presentation and Reproducibility Guidelines
- Experimental Replication : Detailed protocols for compound isolation, enzymatic assays, and spectral data must be included in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Statistical Reporting : Use metric units and justify numerical precision (e.g., ±0.1 µM for IC50 values). Avoid vague terms like "significant" without p-value documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
